molecular formula C6H9N3O B1320687 1-(3-Methoxypyridin-2-YL)hydrazine CAS No. 210992-34-0

1-(3-Methoxypyridin-2-YL)hydrazine

Cat. No. B1320687
CAS RN: 210992-34-0
M. Wt: 139.16 g/mol
InChI Key: PCGPJDDXEJWUMZ-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-YL)hydrazine, also known as 3-Methoxypyridin-2-ylhydrazine, is a synthetic compound used in the synthesis of various organic compounds. It is a highly reactive compound with a wide range of applications in the laboratory. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, amination, and oxidation. In addition, it is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Antimicrobial Agents

Hydrazide-hydrazone derivatives, including “1-(3-Methoxypyridin-2-YL)hydrazine”, have shown potential as antimicrobial agents. They display a wide variety of biological activities, such as antibacterial, antitubercular, and antifungal action .

Anticancer Agents

These compounds have also been studied for their anticancer properties. The specific mechanisms of action can vary, but they generally involve interfering with cell division or DNA replication .

Anti-inflammatory Agents

Hydrazide-hydrazone derivatives can act as anti-inflammatory agents. They may work by inhibiting the production of certain chemicals in the body that cause inflammation .

Anticonvulsant Agents

Some hydrazide-hydrazone derivatives have shown anticonvulsant activity, making them potential candidates for the treatment of epilepsy and other seizure disorders .

Antiviral Agents

These compounds have also been studied for their antiviral properties. They may work by inhibiting the replication of the virus within host cells .

Antiprotozoal Agents

Hydrazide-hydrazone derivatives can act as antiprotozoal agents, potentially being used to treat diseases caused by protozoan parasites .

properties

IUPAC Name

(3-methoxypyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGPJDDXEJWUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594973
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210992-34-0
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml of a butanol solution of 9.376 g of 2-chloro-3-methoxypyridine were added 16 ml of hydrazine monohydrate and 9.03 g of anhydrous potassium carbonate, and the mixture was heated under reflux for 20 hours. After cooling, the reaction mixture was poured into 200 ml of water and extracted with a mixed solvent of methanol-chloroform (1:9 by volume). The organic layer was washed with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was removed by evaporation. The residue was subjected to silica gel column chromatography using a mixture of chloroform-methanol (20:1 by volume) as an eluate. The fraction containing the desired compound was concentrated to afford 5.952 g of the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.376 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 2-chloro-3-methoxypyridine (4.86 g, 33.8 mmol) in hydrazine hydrate (40 mL) was heated under reflux for 1.5 hours. After cooling to RT, the reaction mixture was evaporated to dryness. The resulting residue was partitioned between 10% MeOH in CHCl3 and 40% w/v aqueous potassium carbonate. The aqueous phase was isolated and extracted twice with 10% MeOH in CHCl3. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.7 g, 57%) as a buff solid. 1H NMR (300 MHz, DMSO-d6): δ 7.65 (dd, J=5.1 and 1.3 Hz, 1H), 6.99 (dd, J=7.7 and 1.3 Hz, 1H) overlapped with 6.98 (br s, 1H), 6.56 (dd, J=7.6 and 5.1 Hz, 1H), 4.05 (br s, 2H), 3.76 (s, 3H). LCMS (Method A): RT=0.34 min, [M+H]+=140.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
57%

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